molecular formula C23H20Cl2N2O3 B4111823 N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide

Cat. No.: B4111823
M. Wt: 443.3 g/mol
InChI Key: AGLNOALSXXDBNM-UHFFFAOYSA-N
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Description

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide: is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-14-4-3-5-16(12-14)23(29)27-19-9-7-18(8-10-19)26-22(28)15(2)30-21-11-6-17(24)13-20(21)25/h3-13,15H,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNOALSXXDBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide typically involves multiple steps. The initial step often includes the preparation of 2-(2,4-dichlorophenoxy)propanoic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 4-aminophenyl-3-methylbenzamide under controlled conditions to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide
  • N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide

Comparison: Compared to its analogs, N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide group, which may confer different chemical and biological properties. This structural variation can affect its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide
Reactant of Route 2
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N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide

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